1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from Norneovardenafil, which itself is a structural analog of the well-known phosphodiesterase type 5 inhibitor, Vardenafil. This compound has garnered attention in medicinal chemistry due to its potential applications in treating erectile dysfunction and other related disorders.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil falls under the category of organic compounds, specifically within the class of substituted benzenes. It is characterized by the presence of a bromoacetyl group attached to the Norneovardenafil backbone.
The synthesis of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil typically involves several key steps:
The molecular structure of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil features a complex arrangement that includes:
Property | Value |
---|---|
Molecular Formula | C19H20BrN3O2 |
Molecular Weight | 392.28 g/mol |
Canonical SMILES | Cc1cc(C(=O)N(C(=O)CBr)c2ccccc2)cc1 |
The compound's structural data can be analyzed through various spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, confirming its molecular weight and structural integrity.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can participate in several chemical reactions:
The mechanism of action for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily linked to its ability to inhibit phosphodiesterase type 5, similar to Vardenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow to erectile tissues.
Pharmacological studies indicate that compounds with similar structures exhibit significant potency in increasing cGMP levels, which correlates with improved erectile function in clinical settings.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has potential applications in:
This compound exemplifies the ongoing research into enhancing therapeutic options for patients suffering from sexual dysfunction and related disorders, highlighting its significance in medicinal chemistry.
The compound designated as 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is systematically named according to IUPAC conventions as:2-[5-(2-Bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one [2] [3]. This nomenclature precisely describes its molecular architecture—an imidazotriazinone core substituted at the 2-position by a bromoacetyl-containing phenyl group with specific ethoxy, methyl, and propyl functionalizations.
The compound is recognized under multiple synonyms in scientific and regulatory contexts, primarily reflecting its role as a synthetic intermediate or analytical reference standard in pharmaceutical chemistry. Key synonyms documented in chemical databases and supplier catalogs include [1] [2] [3]:
Table 1: Synonym Compendium for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
Synonym | Context of Use | Source |
---|---|---|
Sildenafil Impurity 67 | Pharmaceutical impurity profiling | [2] |
Sildefil Impurity 10 | Synthetic byproduct identification | [3] |
1-Decarboxy-1-(bromoacetyl) Norneovardenafil | Chemical synthesis intermediates | [1] [3] |
Flunitrazepam EP Impurity D | European Pharmacopoeia standards | [2] |
The molecular formula of this compound is definitively established as C₁₉H₂₁BrN₄O₃, representing a complex heterocyclic system incorporating bromine as a key reactive site [2] [3] [5]. Atomistic composition analysis reveals:
The molecular weight, calculated as 433.30 g/mol (theoretical) and experimentally confirmed as 433.3 g/mol [2] [5], aligns with mass spectrometry data. This mass corresponds to the monoisotopic mass of the [M]⁺ ion. Comparatively, its molecular weight exceeds simpler bromoacetate esters (e.g., methyl bromoacetate at 152.97 g/mol [1]), reflecting its role as an advanced pharmaceutical intermediate rather than a bulk reagent.
While detailed experimental spectra for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil are not fully published in the accessed sources, its structural assignment relies on orthogonal analytical techniques:
¹³C NMR: Bromoacetyl carbonyl (δ ~166 ppm), triazinone carbonyl (δ ~160 ppm), aromatic carbons (δ 110–150 ppm), aliphatic carbons (δ 10–40 ppm).
Mass Spectrometry (MS): High-resolution MS would show the characteristic isotopic doublet for [M]⁺ at m/z 432/434 (1:1 ratio) due to ⁷⁹Br/⁸¹Br, with key fragments arising from loss of bromoacetyl (-121 Da) or cleavage of the propyl chain [2] [8].
Infrared (IR) Spectroscopy: Expected absorptions include C=O stretches (~1700–1670 cm⁻¹, amide/ketone), C-Br stretch (~600–500 cm⁻¹), and aromatic C=C (~1600 cm⁻¹). Absence of broad OH/NH peaks above 3000 cm⁻¹ would confirm the non-protonated imidazotriazinone nitrogen [1] [10].
Table 2: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 433.3 g/mol | Calculated from C₁₉H₂₁BrN₄O₃ |
Melting Point | >195°C (decomposition) | Differential Scanning Calorimetry [2] |
Density | 1.50 ± 0.1 g/cm³ | Predicted [2] |
Solubility | Slightly soluble in DMSO, Methanol | Experimental observation [2] |
Storage Stability | Refrigerator, inert atmosphere | Degrades upon heating/oxidation [2] |
No published single-crystal X-ray diffraction data exists for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil in the accessed literature. This gap highlights a research need, as crystallography would elucidate bond angles, torsion constraints, and packing interactions critical for understanding its reactivity and impurity profile.
Conformationally, the bromoacetyl group (–COCH₂Br) attached to the 5-position of the 2-ethoxyphenyl ring is a flexible electrophilic handle, enabling nucleophilic substitution (e.g., with amines/thiols in targeted drug synthesis) [1] [2]. Molecular modeling suggests:
Studies on analogous bromoacetyl compounds (e.g., dexamethasone 21-bromoacetate [1]) reveal that such groups often retain conformational mobility unless constrained by crystallization or protein binding. Computational studies (e.g., DFT optimization) are recommended to predict dominant solution-state conformers and electrostatic potential surfaces.
Table 3: Commercial Availability and Research Grade Specifications
Supplier | Catalog Number | Purity & Form | Pack Size | Price (USD) |
---|---|---|---|---|
TRC | D220200 | Contains ≤10% 1-Chloroacetyl | 1g | $1135 |
Medical Isotopes, Inc. | 50541 | Not specified | 5g | $2200 |
Santa Cruz Biotechnology | sc-500180 | Research grade | 500mg | $380 |
Alphabetical Index of Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7